2-Amino-5-(2-hydroxyphenyl)nicotinic acid
Description
Properties
IUPAC Name |
2-amino-5-(2-hydroxyphenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c13-11-9(12(16)17)5-7(6-14-11)8-3-1-2-4-10(8)15/h1-6,15H,(H2,13,14)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVTLLXDXENYJGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(N=C2)N)C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40686948 | |
| Record name | 2-Amino-5-(2-hydroxyphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1258634-69-3 | |
| Record name | 2-Amino-5-(2-hydroxyphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nitration and Reduction of Pyridine Derivatives
A foundational approach involves nitrating 2-aminonicotinic acid precursors followed by selective reduction. For example, 2-aminonicotinic acid undergoes nitration using a mixture of nitric and sulfuric acids at -5°C to 5°C, yielding 5-nitro-2-aminonicotinic acid. Subsequent reduction with sodium dithionite in alkaline medium converts the nitro group to an amine, producing 2-amino-5-hydroxynicotinic acid. The hydroxyphenyl group is introduced via Ullmann coupling or Friedel-Crafts acylation, though these steps often require palladium catalysts or Lewis acids, complicating scalability.
Example Reaction Conditions:
Condensation with Hydroxyphenyl Aldehydes
An alternative route condenses 2-aminonicotinic acid with 2-hydroxybenzaldehyde derivatives. In ethanol under acidic conditions (pH 3.5–4.5), 2-aminonicotinic acid reacts with 5-nitrosalicylaldehyde to form a Schiff base intermediate, which is hydrolyzed to yield the target compound. This method avoids harsh nitration conditions but necessitates precise pH control and prolonged reflux (2–4 hours).
Microwave-Assisted Synthesis
Recent advancements employ microwave irradiation to accelerate reaction kinetics. In one protocol, 2-aminonicotinic acid and 2-hydroxyphenylboronic acid undergo Suzuki-Miyaura coupling using Pd(PPh₃)₄ as a catalyst under microwave conditions (100°C, 20 minutes). This method achieves yields of 75–85%, compared to 50–60% for conventional heating, while reducing side products. Microwave-assisted nitration has also been explored, though safety concerns regarding exothermic reactions limit its adoption.
Schiff Base Formation and Metal Complexation
Synthesis of Schiff Base Intermediates
A notable method involves forming a Schiff base ligand by refluxing 2-aminonicotinic acid with 5-nitrosalicylaldehyde in ethanol containing H₂SO₄ (Fig. 1). The resultant intermediate, 2-{[(2-hydroxy-5-nitrophenyl)methylidene]amino}nicotinic acid, is isolated via suction filtration and recrystallized from ethanol.
Reaction Parameters:
Reduction to Target Compound
The Schiff base is reduced using hydrogenation (H₂/Pd-C) or sodium borohydride (NaBH₄) to cleave the imine bond, yielding 2-amino-5-(2-hydroxyphenyl)nicotinic acid. Hydrogenation at 60 psi over 4 hours provides higher purity (98%) than NaBH₄ (85–90%) but requires specialized equipment.
Comparative Analysis of Synthetic Methods
| Method | Yield | Purity | Scalability | Key Challenges |
|---|---|---|---|---|
| Traditional Nitration | 50–60% | 90–95% | Moderate | Isomer formation, harsh conditions |
| Microwave-Assisted | 75–85% | 95–98% | High | Equipment cost, safety concerns |
| Schiff Base Reduction | 65–70% | 85–90% | Low | Multi-step purification required |
Key Insights:
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(2-hydroxyphenyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various electrophiles and nucleophiles under appropriate conditions.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups
Scientific Research Applications
Antioxidant Properties
AHNA has demonstrated significant antioxidant activity, which is crucial for protecting cells from oxidative stress. This property is vital in preventing cellular damage associated with aging and various diseases.
- Case Study:
A study highlighted that derivatives of nicotinic acid, including AHNA, exhibit strong inhibition of lipid peroxidation in biological systems, suggesting potential for use in formulations aimed at reducing oxidative damage in skin and other tissues .
Anti-inflammatory Effects
AHNA has shown promise in reducing inflammation, which is a key factor in many chronic diseases.
- Clinical Evidence:
Research indicates that nicotinamide (closely related to AHNA) can significantly reduce UV-induced inflammatory responses in human skin, suggesting that AHNA could have similar effects .
Antibacterial Applications
AHNA has been investigated for its antibacterial properties. The compound's structure allows it to interact effectively with bacterial enzymes and receptors.
- Research Findings:
A recent study employed molecular docking techniques to evaluate the antibacterial potential of AHNA derivatives, revealing promising interactions with target proteins in bacteria .
Cosmetic and Dermatological Applications
Due to its antioxidant and anti-inflammatory properties, AHNA is being explored for use in cosmetic formulations aimed at skin rejuvenation and protection.
- Product Development:
Formulations containing AHNA have been shown to reduce hyperpigmentation and improve skin texture by enhancing cellular repair mechanisms .
Agricultural Applications
AHNA may also find applications as a plant growth regulator or as part of formulations that enhance plant resistance to diseases.
- Experimental Evidence:
Studies have indicated that compounds related to AHNA can stimulate growth and enhance resistance against pathogens in various plant species .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 2-Amino-5-(2-hydroxyphenyl)nicotinic acid involves its interaction with specific molecular targets, such as bacterial proteins. The compound binds to these proteins, inhibiting their function and leading to the death of the bacterial cells. Molecular docking studies have shown that the compound exhibits high binding affinity for bacterial proteins, making it an effective antibacterial agent .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
2-Amino-5-(2-hydroxyphenyl)-1,3,4-thiadiazole (TS)
- Structure : Contains a 1,3,4-thiadiazole ring instead of pyridine, with an ortho-hydroxyphenyl substituent.
- The ortho-hydroxy group facilitates hydrogen bonding, improving solubility and membrane permeability .
2-Aminonicotinic Acid
- Structure: Lacks the hydroxyphenyl group; features only the amino and carboxylic acid groups on the pyridine ring.
- Key Differences: Reduced steric bulk and absence of phenolic –OH limit hydrogen-bonding interactions, lowering solubility and biological target engagement .
2-Amino-5-methylnicotinic Acid
- Structure : Substitutes the hydroxyphenyl group with a methyl group.
- Key Differences : Increased lipophilicity due to the methyl group enhances membrane permeability but reduces water solubility. The methyl group may also stabilize the molecule against oxidative metabolism .
2-Amino-5-(trifluoromethyl)nicotinic Acid
- Structure : Features a trifluoromethyl group at position 3.
Physicochemical Properties
| Compound | CAS Number | Melting Point (°C) | Solubility Trends |
|---|---|---|---|
| 2-Amino-5-(2-hydroxyphenyl)nicotinic acid | Not available | Estimated 250–270 | Moderate (polar solvents) |
| 2-Aminonicotinic acid | 5345-47-1 | 295–297 | Low (aqueous media) |
| 2-Amino-5-methylnicotinic acid | 532440-94-1 | Not reported | Low (lipophilic media) |
| 2-Amino-5-nitrobenzoic acid | 616-79-5 | 278 | Moderate (polar solvents) |
| 2-Amino-5-(trifluoromethyl)nicotinic acid | 944900-39-4 | Not reported | Low (organic solvents) |
Notes:
- The hydroxyphenyl group in the target compound likely reduces melting points compared to nitro or methyl derivatives due to disrupted crystallinity .
- Solubility is influenced by substituent polarity: hydroxy > nitro > methyl > trifluoromethyl .
Antimicrobial Activity
- Thiadiazole Derivatives: Compounds like TS (2-amino-5-(2-hydroxyphenyl)-1,3,4-thiadiazole) exhibit potent activity against gram-negative bacteria due to hydrogen bonding and membrane disruption .
- Nicotinic Acid Analogs: 2-Amino-5-methylnicotinic acid lacks significant antimicrobial activity, highlighting the critical role of the hydroxyphenyl group in target engagement .
Metabolic Stability
- Phase 1 metabolism studies on thiadiazole derivatives suggest that acetylated hydroxyphenyl groups are prone to enzymatic deacetylation, regenerating the active form. This property is absent in methyl or trifluoromethyl analogs .
Biological Activity
Antibacterial Activity
2-Amino-5-(2-hydroxyphenyl)nicotinic acid has demonstrated notable antibacterial properties, particularly against gram-negative bacteria.
Case Study: Pseudomonas aeruginosa Inhibition
A study investigating the antimicrobial activity of nicotinamide derivatives, structurally similar to our compound of interest, found significant inhibition of Pseudomonas aeruginosa growth . While this study did not directly test 2-Amino-5-(2-hydroxyphenyl)nicotinic acid, it provides valuable insights into the potential antibacterial mechanisms of similar compounds.
| Bacterial Strain | Minimum Inhibitory Concentration (mM) |
|---|---|
| Pseudomonas aeruginosa | 0.016 |
| Klebsiella pneumoniae | 0.016 |
| Staphylococcus aureus | >0.016 |
| Enterococcus faecalis | >0.016 |
This data suggests that 2-Amino-5-(2-hydroxyphenyl)nicotinic acid may exhibit similar efficacy against gram-negative bacteria, particularly P. aeruginosa and K. pneumoniae .
Anti-inflammatory Properties
The compound's anti-inflammatory potential has been a subject of interest in recent research.
Mechanism of Action
The anti-inflammatory activity of 2-Amino-5-(2-hydroxyphenyl)nicotinic acid is believed to be mediated through its interaction with specific enzymes and receptors involved in inflammatory pathways. While the exact mechanism remains under investigation, it is hypothesized that the compound may inhibit pro-inflammatory cytokine production or modulate inflammatory signaling cascades.
Cardiovascular Disease
Recent metabolomic investigations have highlighted the potential role of compounds similar to 2-Amino-5-(2-hydroxyphenyl)nicotinic acid in cardiovascular health .
| Metabolite Class | Effect on Cardiovascular Disease |
|---|---|
| Aminoxides | Positive correlation |
| Cholines | Positive correlation |
| Hydroxy acids | Positive correlation |
While 2-Amino-5-(2-hydroxyphenyl)nicotinic acid was not specifically mentioned in this study, its structural similarity to some of these metabolite classes suggests potential cardiovascular benefits that warrant further investigation .
Cancer Research
The compound's potential anticancer properties are currently being explored, although research is still in its early stages. Its ability to interact with various biological macromolecules, such as proteins and enzymes, makes it a promising candidate for cancer drug development.
Molecular Docking Studies
Molecular docking studies have provided valuable insights into the compound's mechanism of action at the molecular level.
Key Findings:
- 2-Amino-5-(2-hydroxyphenyl)nicotinic acid can effectively interact with bacterial enzymes involved in energy metabolism.
- The compound's unique structure, combining features of amino acids and aromatic compounds, enhances its binding affinity to various biological targets.
Future Research Directions
While the biological activity of 2-Amino-5-(2-hydroxyphenyl)nicotinic acid shows promise, further research is needed to fully elucidate its potential therapeutic applications. Areas for future investigation include:
- Comprehensive in vivo studies to confirm antibacterial efficacy
- Detailed analysis of its anti-inflammatory mechanisms
- Exploration of its potential in treating metabolic disorders
- Investigation of possible synergistic effects with existing drugs
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
